N-(1-cyanocyclohexyl)-2-[(5,6-dimethylpyridazin-3-yl)oxy]-N-methylacetamide
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Overview
Description
N-(1-cyanocyclohexyl)-2-[(5,6-dimethylpyridazin-3-yl)oxy]-N-methylacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyanocyclohexyl group, a pyridazinyl moiety, and an acetamide functional group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyanocyclohexyl)-2-[(5,6-dimethylpyridazin-3-yl)oxy]-N-methylacetamide typically involves multiple steps, starting with the preparation of the cyanocyclohexyl group This can be achieved through the reaction of cyclohexanone with hydrogen cyanide under acidic conditions
Industrial Production Methods: On an industrial scale, the production of this compound would require optimized reaction conditions to ensure high yield and purity. This might involve the use of catalysts, specific solvents, and precise temperature control to achieve the desired product. Large-scale synthesis would also necessitate stringent safety measures due to the reactivity of the starting materials and intermediates.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium azide (NaN₃) or potassium iodide (KI).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted pyridazinyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.
Biology: In biological research, N-(1-cyanocyclohexyl)-2-[(5,6-dimethylpyridazin-3-yl)oxy]-N-methylacetamide may be used to study enzyme inhibition or as a probe in biochemical assays.
Medicine: Potential medicinal applications include the development of new pharmaceuticals. The compound's ability to interact with biological targets could lead to the discovery of novel therapeutic agents.
Industry: In the industrial sector, this compound might be used in the production of advanced materials or as a component in chemical formulations.
Mechanism of Action
The mechanism by which N-(1-cyanocyclohexyl)-2-[(5,6-dimethylpyridazin-3-yl)oxy]-N-methylacetamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired outcomes in research or therapeutic applications. The exact molecular targets and pathways would depend on the specific context in which the compound is used.
Comparison with Similar Compounds
N-(1-cyanocyclohexyl)acetamide: A related compound with a similar structure but lacking the pyridazinyl group.
N-(1-cyanocyclohexyl)benzohydrazide: Another structurally similar compound with a benzoyl group instead of the pyridazinyl group.
Uniqueness: N-(1-cyanocyclohexyl)-2-[(5,6-dimethylpyridazin-3-yl)oxy]-N-methylacetamide stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
This comprehensive overview highlights the significance of this compound in scientific research and potential applications. Its unique structure and reactivity make it a valuable compound for further exploration in various fields.
Properties
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(5,6-dimethylpyridazin-3-yl)oxy-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c1-12-9-14(19-18-13(12)2)22-10-15(21)20(3)16(11-17)7-5-4-6-8-16/h9H,4-8,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVXNSLWNQEFPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN=C1C)OCC(=O)N(C)C2(CCCCC2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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